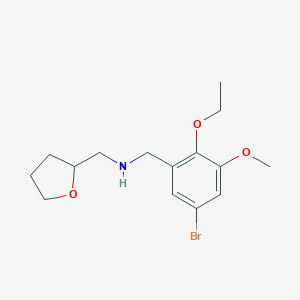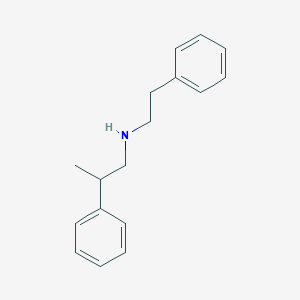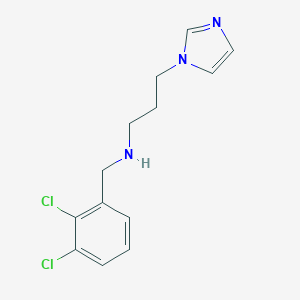
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in the inflammatory response. This compound also has antioxidant properties that help to reduce oxidative stress and damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one has several biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to have antibacterial properties that can help to prevent the growth of harmful bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one in lab experiments is that it has several potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antibacterial properties, making it a versatile compound for researchers to use. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one. One direction is to further study its anti-inflammatory and antioxidant properties and its potential use in the treatment of diseases such as cancer and Alzheimer's disease. Another direction is to study its antibacterial properties and its potential use in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Synthesemethoden
The synthesis of 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one is a complex process that involves several steps. The synthesis begins with the reaction of 3-methyl-5-nitroimidazole with thioacetic acid to form 2-(3-methyl-5-nitroimidazol-4-yl)thioacetic acid. This is then reacted with 6-propyl-2,4-dihydroxypyrimidine to form the desired product. The final product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one has several potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and antibacterial properties. It has also been studied for its potential use in the treatment of cancer and other diseases.
Eigenschaften
Produktname |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one |
|---|---|
Molekularformel |
C11H13N5O3S |
Molekulargewicht |
295.32 g/mol |
IUPAC-Name |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-6-propyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H13N5O3S/c1-3-4-7-5-8(17)14-11(13-7)20-10-9(16(18)19)12-6-15(10)2/h5-6H,3-4H2,1-2H3,(H,13,14,17) |
InChI-Schlüssel |
SXHZTDAQNOZYMF-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-] |
SMILES |
CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-] |
Kanonische SMILES |
CCCC1=CC(=O)N=C(N1)SC2=C(N=CN2C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)


![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)
![2-{2-[(2-Phenylpropyl)amino]ethoxy}ethanol](/img/structure/B267814.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)
![N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267817.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(diethylamino)ethyl]amine](/img/structure/B267825.png)
![4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide](/img/structure/B267831.png)
![3-[(2-Furylmethyl)amino]-1-adamantanol](/img/structure/B267834.png)